3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one
Description
3-(1H-1,3-Benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (2H-chromen-2-one) scaffold fused with a benzodiazole moiety and substituted with a fluorine atom at the 6-position. This structure combines the photophysical properties of coumarins with the bioactivity associated with benzodiazoles, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARFFFFPHTPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-fluorochromone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzimidazole or chromenone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substitutional Variations
The compound is compared to analogues with modifications in the coumarin ring substituents or benzodiazole-linked functional groups. Key comparisons include:
Fluorine vs. Methoxy Substitution
- 3-(1H-1,3-Benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS: 245072-46-2) The methoxy group at the 6-position (vs. No direct melting point or NMR data are available, but methoxy-substituted coumarins generally exhibit higher lipophilicity compared to fluoro derivatives .
Halogenated Analogues
- 6-Bromo-3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]chromen-2-one (CAS: 333773-47-0)
Triazole-Linked Derivatives
- 4-(2-((2-(((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)oxy)ethoxy)-6-fluoro-2H-chromen-2-one (8k)
Physicochemical Properties
Electronic and Steric Effects
- Fluorine Substitution : The 6-fluoro group in the target compound likely enhances electron-withdrawing effects, stabilizing the coumarin ring and increasing electrophilicity. This contrasts with methoxy groups, which donate electrons and may reduce reactivity in nucleophilic environments .
- Benzodiazole vs. Thiazole/Thiazoline : Benzodiazoles exhibit dual hydrogen-bonding sites (N-H), while thiazoles (e.g., in evidence 6) participate in weaker C–H···π interactions, as seen in the crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
